molecular formula C8H14F3N B1528569 2-Propyl-2-(trifluoromethyl)pyrrolidine CAS No. 1394042-58-0

2-Propyl-2-(trifluoromethyl)pyrrolidine

Cat. No.: B1528569
CAS No.: 1394042-58-0
M. Wt: 181.2 g/mol
InChI Key: RWIVKAOGZXMNOX-UHFFFAOYSA-N
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Description

2-Propyl-2-(trifluoromethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a propyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 2-Propyl-2-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the propyl and trifluoromethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Propyl-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propyl-2-(trifluoromethyl)pyrrolidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propyl-2-(trifluoromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidine ring’s ability to interact with specific protein sites, makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

2-Propyl-2-(trifluoromethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

    Pyrrolidine: The parent compound without any substituents.

    2-Methylpyrrolidine: A similar compound with a methyl group instead of a propyl group.

    2-(Trifluoromethyl)pyrrolidine: A compound with only the trifluoromethyl group.

The presence of both the propyl and trifluoromethyl groups in this compound provides it with unique chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

2-propyl-2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVKAOGZXMNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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